molecular formula C25H27BrN4O5S B5554337 N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide

Cat. No. B5554337
M. Wt: 575.5 g/mol
InChI Key: AMILGZVXNDKCII-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H27BrN4O5S and its molecular weight is 575.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 574.08855 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research into the crystal structures of benzenesulfonamide derivatives, such as those described by Purandara et al. (2021), focuses on understanding the molecular and crystallographic properties of these compounds. The study provides detailed insights into the conformations, hydrogen-bonding patterns, and crystal packing of N-acylhydrazone isomers, which are crucial for the development of materials with specific physical and chemical properties (Purandara, Foro, & Thimme Gowda, 2021).

Synthetic Methodologies and Chemical Reactivity

The synthesis of novel benzenesulfonamide derivatives, as explored by Khodairy et al. (2016), demonstrates the chemical reactivity and versatility of benzenesulfonamides as building blocks for creating a variety of chemical entities. This study highlights the potential of these compounds in generating novel triazepines, pyrimidines, and azoles, showcasing the broad applicability of benzenesulfonamides in synthetic organic chemistry (Khodairy, Ali, & El-wassimy, 2016).

Applications in Therapy

Pişkin et al. (2020) discuss the synthesis and characterization of a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base. The study evaluates the compound's potential for photodynamic therapy, highlighting its high singlet oxygen quantum yield and good fluorescence properties. Such attributes make it a promising candidate for cancer treatment, demonstrating the therapeutic applications of benzenesulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Another significant area of research involving benzenesulfonamide derivatives is their role as enzyme inhibitors. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and investigated their inhibitory effects on carbonic anhydrase. The study reports potent inhibition of cytosolic hCA I and II isoenzymes by these derivatives, highlighting their potential in developing treatments for conditions associated with dysregulated enzyme activity (Gul et al., 2016).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN4O5S/c1-29(2)22-12-10-18(14-21(22)26)16-27-28-25(31)17-30(36(32,33)20-8-6-5-7-9-20)23-13-11-19(34-3)15-24(23)35-4/h5-16H,17H2,1-4H3,(H,28,31)/b27-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMILGZVXNDKCII-JVWAILMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.